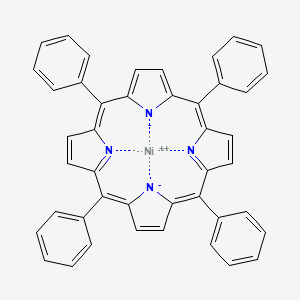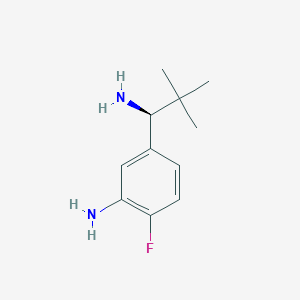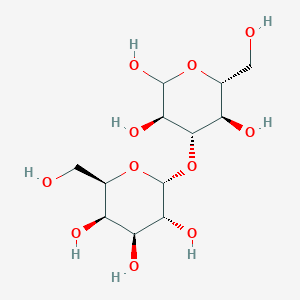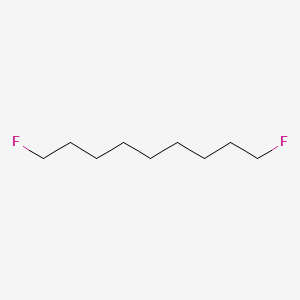
1,9-Difluorononane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Difluorononane is an organic compound with the molecular formula C₉H₁₈F₂ It is a member of the difluoroalkanes, which are alkanes substituted with two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
1,9-Difluorononane can be synthesized through various methods. One common approach involves the fluorination of nonane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1,9-Difluorononane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction can lead to the formation of nonane or partially fluorinated nonanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Substitution: Products include various halogenated nonanes.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include nonane and partially fluorinated nonanes.
科学的研究の応用
1,9-Difluorononane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1,9-difluorononane exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the fluorine atoms can affect the interaction with enzymes and other biomolecules, potentially altering their activity and function.
類似化合物との比較
Similar Compounds
1,1-Difluorononane: Another difluorononane isomer with fluorine atoms at different positions.
1,9-Dichlorononane: A similar compound with chlorine atoms instead of fluorine.
1,9-Dibromononane: A similar compound with bromine atoms instead of fluorine.
Uniqueness
1,9-Difluorononane is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical properties and reactivity compared to other isomers and halogenated nonanes. This unique structure makes it valuable for specific applications where these properties are desired.
特性
分子式 |
C9H18F2 |
|---|---|
分子量 |
164.24 g/mol |
IUPAC名 |
1,9-difluorononane |
InChI |
InChI=1S/C9H18F2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 |
InChIキー |
VMLLGAMMUDDDMJ-UHFFFAOYSA-N |
正規SMILES |
C(CCCCF)CCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
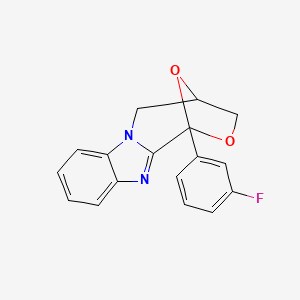
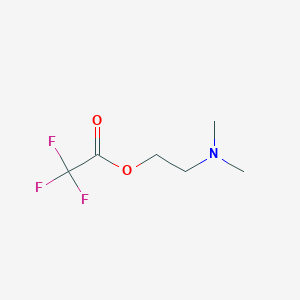
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
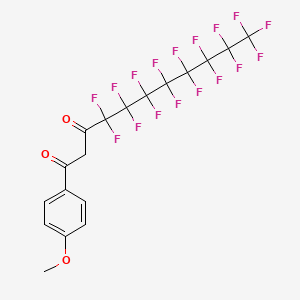
![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
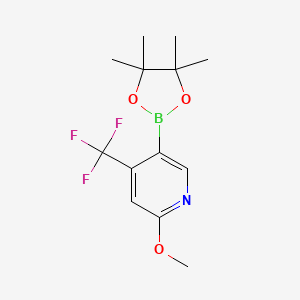
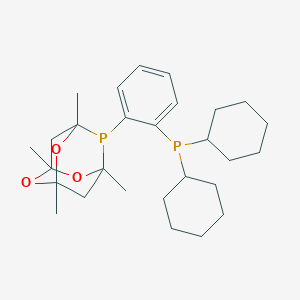
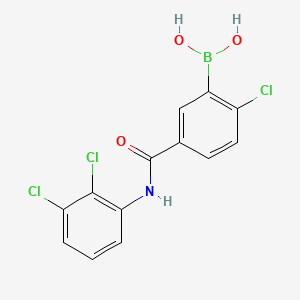
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)
